
AZ-5104
Overview
Description
AZ5104 is a metabolite of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is known for its potent inhibitory effects on both EGFR-sensitizing and T790M-resistant mutations, making it a significant compound in the treatment of non-small cell lung cancer .
Preparation Methods
AZ5104 is synthesized as a demethylated metabolite of osimertinib. The synthetic route involves the metabolic conversion of osimertinib in vivo. Industrial production methods for AZ5104 are not extensively documented, but it is typically produced through the metabolic pathways of osimertinib in preclinical models .
Chemical Reactions Analysis
Metabolic Transformations
AZ-5104 is primarily formed via CYP3A-mediated oxidation of osimertinib, a third-generation EGFR tyrosine kinase inhibitor . This metabolic pathway involves:
- Demethylation : Removal of a methyl group from osimertinib’s side chain, yielding this compound with retained inhibitory activity against EGFR mutants (e.g., L858R/T790M, IC<sub>50</sub> < 1 nM) .
- Secondary Metabolism : this compound undergoes further oxidation and dealkylation, producing additional metabolites such as AZ-7550 .
Key Metabolic Parameters
Parameter | Value/Description | Source |
---|---|---|
Primary enzyme involved | CYP3A4/5 | |
Major metabolites | AZ-7550 (via hydroxylation) | |
Plasma stability (rat) | 2.96% remaining after 6 hours |
Michael Addition Reaction in Plasma
This compound’s instability in plasma is attributed to its Michael acceptor moiety (acrylamide group), which reacts with free cysteine or cysteine residues in plasma proteins .
Mechanism:
- Nucleophilic Attack : The thiol group (-SH) of cysteine attacks the α,β-unsaturated carbonyl system of this compound, forming a covalent adduct .
- Kinetics : Reaction rate is influenced by cysteine concentration and plasma pH (7.2–7.4) .
Stability Under Experimental Conditions
Condition | This compound Remaining (%) | Time (h) | Source |
---|---|---|---|
Untreated rat plasma | 2.96 | 6 | |
Plasma filtered (MWCO 3 kDa) | 84.5 | 6 | |
10 µg/mL cysteine solution | 68.7 | 8 |
MWCO = Molecular weight cut-off.
Synergistic Interactions with Allosteric Inhibitors
This compound’s chemical structure enables cooperative binding with allosteric EGFR inhibitors (e.g., JBJ-04-125-02), enhancing therapeutic efficacy through:
- Conformational Changes : Stabilization of the EGFR kinase P-loop, improving inhibitor binding .
- Positive Cooperativity : Synergy observed in enzymatic assays (IC<sub>50</sub> reduction by 40% in combination studies) .
Toxicity-Related Reactivity
This compound’s physicochemical properties contribute to off-target effects:
- LogP = 3.638 : High lipophilicity increases membrane permeability but raises toxicity risks .
- Thiol Reactivity : Interaction with cellular thiols (e.g., glutathione) may induce hepatotoxicity (predicted probability = 0.99) .
Predicted Toxicity Endpoints
Endpoint | Probability | Risk Level | Source |
---|---|---|---|
hERG blockade | 0.944 | High | |
Hepatotoxicity (H-HT) | 0.99 | High |
Analytical Detection Methods
Quantification of this compound in biological matrices relies on LC-MS/MS:
Chromatographic Parameters
Analyte | Column | Mobile Phase | Source |
---|---|---|---|
This compound | ACE PFP C18 (2.1 × 100 mm) | 10 mM ammonium formate/ACN |
Scientific Research Applications
Pharmacological Profile
AZ-5104 exhibits several pharmacological activities that make it a compound of interest in cancer therapy and autoimmune disease treatment:
- EGFR Inhibition : this compound retains the irreversible binding characteristics of osimertinib, showing potent activity against EGFR-mutant cell lines. It has been reported to be more effective than osimertinib in preclinical studies, particularly against specific mutations such as T790M .
- RORγ Agonist Activity : At low micromolar concentrations, this compound acts as an agonist for the RORγ nuclear receptor, which plays a significant role in the differentiation of Th17 lymphocytes. This mechanism suggests potential applications in treating autoimmune diseases where Th17 cells are implicated .
Therapeutic Applications
The diverse biological activities of this compound suggest various therapeutic applications:
-
Cancer Treatment :
- NSCLC : As a metabolite of osimertinib, this compound is involved in the treatment of NSCLC. Studies indicate that it may enhance the efficacy of osimertinib by maintaining therapeutic levels in plasma and potentially improving patient outcomes .
- Mechanism of Action : this compound's ability to inhibit EGFR signaling pathways contributes to its anticancer effects, making it a candidate for further investigation in combination therapies .
-
Autoimmune Diseases :
- Th17 Modulation : The agonistic effect on RORγ suggests that this compound could be utilized to modulate immune responses in autoimmune conditions. Its impact on Th17 differentiation and interleukin expression positions it as a promising agent for therapeutic development in diseases characterized by Th17 dysregulation .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
AZ5104 exerts its effects by inhibiting the phosphorylation of EGFR. It binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation in EGFR-mutant cell lines. The molecular targets involved include EGFR L858R/T790M, EGFR L858R, and other EGFR mutations .
Comparison with Similar Compounds
AZ5104 is compared with other similar compounds such as osimertinib and AZ7550. While AZ5104 has a higher potency against wild-type EGFR, it also exhibits a lower selectivity margin compared to osimertinib. AZ7550, another metabolite of osimertinib, has a similar potency but a longer half-life, leading to higher accumulation in the body. These differences highlight the unique properties of AZ5104 in terms of potency and selectivity .
References
Biological Activity
AZ-5104 is a compound primarily recognized as an epidermal growth factor receptor (EGFR) inhibitor, with notable biological activities that extend beyond its role in inhibiting EGFR signaling pathways. Recent studies have highlighted its dual functionality as an agonist for the RORγ (retinoic acid receptor-related orphan receptor gamma) isoform, particularly in the context of autoimmune diseases and Th17 cell differentiation. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies to illustrate its pharmacological potential.
This compound exhibits a complex mechanism of action characterized by its ability to interact with multiple cellular pathways:
- EGFR Inhibition : this compound has been shown to inhibit EGFR with an IC50 value as low as 1 nM, demonstrating potent activity against this target .
- RORγ Agonism : At low micromolar concentrations, this compound acts as an agonist for RORγ, influencing transcriptional activities critical for immune response modulation .
Cytotoxicity and Cellular Effects
The cytotoxic effects of this compound vary significantly between different cell types:
- HepG2 Cells : The compound exhibits minimal toxicity at concentrations up to 5 µM, indicating good tolerability in liver cells .
- Th17 Cells : Conversely, this compound demonstrates higher toxicity in Th17 cells, with concentrations above 0.5 µM leading to significant cell death (over 20% cytotoxicity) .
Dose-Dependent Effects
The biological activity of this compound is highly dose-dependent:
- Optimal Concentration : Studies suggest that 2 µM is optimal for transactivation of RORγ in reporter cells .
- Inhibition of Cytokine Production : this compound inhibits the expression of RORγT-dependent interleukins and Th17-related cytokines in a dose-dependent manner, showcasing its potential therapeutic applications in autoimmune diseases .
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | IC50 Value |
---|---|---|
EGFR Inhibition | Potent inhibition of EGFR | 1 nM |
RORγ Agonism | Activates RORγ at low concentrations | Low µM |
Cytotoxicity (HepG2) | Minimal toxicity at high concentrations | Up to 5 µM |
Cytotoxicity (Th17) | Significant toxicity at higher concentrations | >0.5 µM |
Table 2: Cytokine Expression Modulation by this compound
Cytokine | Effect on Expression | Observed Change |
---|---|---|
IL-17A | Decreased expression | Significant |
IL-17F | Decreased expression | Significant |
IL-23A | No significant change | Not observed |
Case Study 1: Autoimmune Disease Models
In a study investigating the effects of this compound on autoimmune disease models, it was found that treatment with this compound led to a marked reduction in Th17 cell differentiation and associated cytokine production. This suggests potential therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis where Th17 cells play a crucial role.
Research Findings
Recent research has demonstrated that the biological effects of this compound are mediated not only through direct receptor binding but also by inhibiting downstream signaling pathways involved in Th17 differentiation. Specifically, this compound was observed to inhibit phosphorylation events related to SRC, ERK1/2, and STAT3 in Th17 cells, which are critical for their development and function .
Q & A
Basic Research Questions
Q. What are the critical biochemical properties of AZ-5104 for in vitro and in vivo studies?
Answer: this compound (C27H31N7O2, MW 485.58) is the active metabolite of osimertinib (AZD-9291) and exhibits inhibitory activity against EGFR mutations (e.g., L858R/T790M, IC50 = 1–3.3 nM) and wild-type EGFR (IC50 = 53–80 nM) . Key properties include:
- Solubility : Soluble in DMSO, slightly in ethanol, insoluble in water .
- Storage : Stable at -20°C in anhydrous, light-protected conditions; solutions should be used within one month .
These properties necessitate rigorous handling protocols to avoid degradation during experiments.
Q. How should researchers mitigate matrix effects during this compound quantification in biological samples?
Answer: Matrix effects (e.g., plasma or urine) can alter recovery rates. For example:
Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
---|---|---|
2.0 | 90.1 | 96.7 |
583 | 96.3 | 95.0 |
To minimize variability: |
- Use matrix-matched calibration standards.
- Validate recovery rates across concentrations (e.g., 2–583 ng/mL) using techniques like HPLC with hybrid porous materials (IL-HHPM) for enhanced extraction .
Advanced Research Questions
Q. What methodologies optimize this compound extraction and quantification in complex biological matrices?
Answer: The IL-HHPM-MCSCE-HPLC method is validated for simultaneous detection of this compound and osimertinib in human urine:
- Adsorbent dosage : 8.0 mg IL-HHPM (specific surface area: 437.4 m²/g).
- Extraction time : 9 minutes.
- Linearity : 0.02–5.00 µg/mL (r ≥ 0.9997), accuracy (87.7–100.0% recovery), and precision (RSD ≤ 7.0%) .
This method reduces adsorbent use and time while maintaining sensitivity for trace-level analysis.
Q. How can contradictory efficacy data for this compound across EGFR mutation models be resolved?
Answer: this compound shows variability in tumor regression (e.g., strong activity in C/L858R/T790M models but weaker effects in wild-type EGFR). Strategies include:
- Dose-response profiling : Compare IC50 values across mutation-specific cell lines (e.g., ex19del vs. L861Q) .
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Incorporate metabolite stability data (e.g., osimertinib’s plasma instability) to adjust dosing regimens .
- Cross-validation : Use orthogonal assays (e.g., kinase inhibition vs. cell viability) to confirm target engagement .
Q. How does this compound’s polypharmacology influence target validation studies?
Answer: this compound inhibits non-EGFR targets (e.g., BTK, CDK, NMDA receptors), complicating mechanistic studies. To isolate EGFR-specific effects:
- Selective inhibitor controls : Co-administer EGFR-specific inhibitors (e.g., gefitinib) to differentiate off-target effects.
- CRISPR/Cas9 knockout : Validate results in EGFR-knockout cell lines.
- Pathway analysis : Use transcriptomic profiling to identify EGFR-driven signaling nodes .
Q. What strategies address this compound’s instability in pharmacokinetic studies?
Answer: this compound’s stability varies by matrix (e.g., plasma vs. urine). Mitigation approaches include:
- Stabilizing additives : Add protease inhibitors or antioxidants to biological samples.
- Rapid processing : Use centrifugal spin-column extraction (MCSCE) within 9 minutes to minimize degradation .
- Low-temperature storage : Preserve samples at -80°C immediately post-collection .
Q. Methodological Best Practices
- Data Reproducibility : Document detailed protocols for this compound preparation, including DMSO stock concentration and dilution steps .
- Ethical Compliance : Adhere to institutional guidelines for handling synthetic compounds and disclosing conflicts of interest .
- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of in vitro, in vivo, and computational data) to resolve discrepancies .
Properties
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-22-15-23(25(36-5)16-24(22)34(4)14-13-33(2)3)32-27-28-12-11-21(31-27)19-17-29-20-10-8-7-9-18(19)20/h6-12,15-17,29H,1,13-14H2,2-5H3,(H,30,35)(H,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNVEOMHJHBNHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CNC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-98-9 | |
Record name | N-(2-((2-(Dimethylamino)ethyl)methylamino)-5-((4-(1H-indol-3-yl)-2-pyrimidinyl)amino)-4-methoxyphenyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-5104 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DWZ6SE1E1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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